![molecular formula C10H13ClFNO B7645207 (2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)
(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It is commonly known as salmeterol and is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Salmeterol has been shown to have a long duration of action and is used as a maintenance treatment for these respiratory diseases.
Wirkmechanismus
Salmeterol works by binding to beta-2 adrenergic receptors in the lungs, which results in the relaxation of bronchial smooth muscles. This leads to the dilation of airways and improved airflow. Salmeterol has a long duration of action, which makes it an effective maintenance therapy for respiratory diseases.
Biochemical and Physiological Effects
Salmeterol has been shown to have a number of biochemical and physiological effects. It has been shown to increase cAMP levels in bronchial smooth muscle cells, which leads to the relaxation of these muscles. Salmeterol has also been shown to decrease the release of inflammatory mediators such as leukotrienes and histamines, which are involved in the pathogenesis of respiratory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Salmeterol has a number of advantages for use in lab experiments. It has a long duration of action, which makes it useful for studying the effects of beta-2 adrenergic receptor agonists over an extended period of time. Salmeterol is also relatively stable and can be stored for long periods of time without degradation.
One limitation of using salmeterol in lab experiments is that it is a complex molecule that requires careful synthesis to obtain a high yield of the desired product. Another limitation is that salmeterol is a potent beta-2 adrenergic receptor agonist and can have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are a number of future directions for research on salmeterol. One area of research is the development of new formulations of salmeterol that can improve its efficacy and reduce the risk of side effects. Another area of research is the identification of biomarkers that can predict response to salmeterol therapy. Additionally, research is needed to better understand the molecular mechanisms underlying the effects of salmeterol on respiratory function.
Synthesemethoden
The synthesis of salmeterol involves the reaction of 2-chloro-6-fluoroacetophenone with (S)-propan-2-amine in the presence of a reducing agent. The reaction produces (2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol as the final product. The synthesis of salmeterol is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
Salmeterol has been extensively studied for its therapeutic potential in the treatment of asthma and (2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol. It has been shown to have a long duration of action and is effective in preventing bronchospasm. Salmeterol is often used in combination with other drugs such as inhaled corticosteroids to achieve better control of respiratory symptoms. It has also been studied for its potential use in the treatment of other respiratory diseases such as cystic fibrosis and bronchiectasis.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO/c1-7(6-14)13-5-8-9(11)3-2-4-10(8)12/h2-4,7,13-14H,5-6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJDFGBXFZDUQE-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NCC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

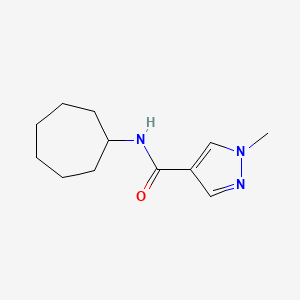
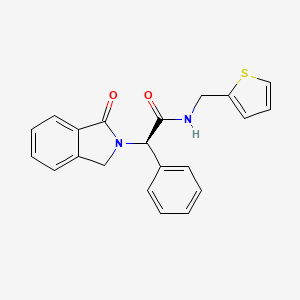
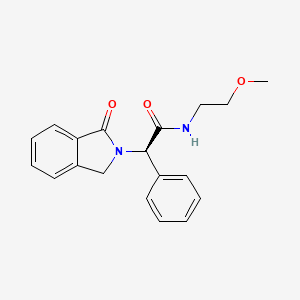
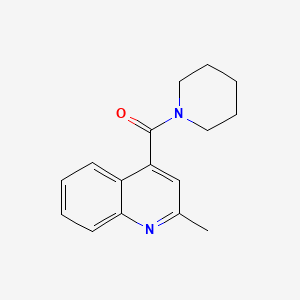
![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)
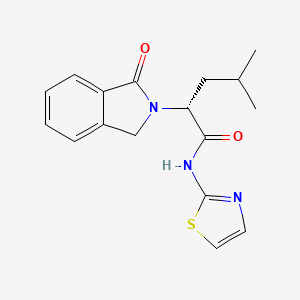
![N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
![1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B7645205.png)
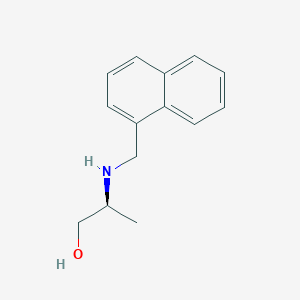

![(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)